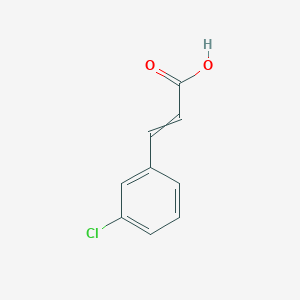

3-CHLOROCINNAMIC ACID

Description

Historical Trajectory and Evolution of Cinnamic Acid Derivatives in Academic Inquiry

Cinnamic acid and its derivatives are a class of organic compounds that have long captured the attention of the scientific community. researchgate.net Found naturally in a variety of plants, these molecules have been the subject of extensive research due to their diverse biological activities and potential therapeutic applications. researchgate.netnih.gov The core structure of cinnamic acid, featuring a benzene (B151609) ring and an acrylic acid group, provides a versatile scaffold for chemical modification, leading to a vast array of synthetic derivatives. nih.govnih.gov

Historically, the synthesis of cinnamic acids has been a focal point of organic chemistry. The Perkin reaction, developed by William Henry Perkin in 1868, stands as a classic method for producing these compounds through the condensation of an aromatic aldehyde with an acid anhydride (B1165640). wikipedia.org This and other synthetic routes have enabled researchers to generate substantial quantities of cinnamic acid derivatives, facilitating the exploration of their properties and applications. researchgate.net

Early investigations into cinnamic acid derivatives often centered on their roles as flavorings and fragrances. nih.gov However, as research progressed, a much broader spectrum of biological activities came to light. Studies revealed that these compounds exhibit a range of effects, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. nih.govbeilstein-journals.org This has spurred significant interest in their potential use in pharmaceuticals and as lead compounds for the development of new drugs. researchgate.netnih.gov The biological efficacy of these derivatives is often linked to the nature and position of substituent groups on the phenyl ring, a key aspect that continues to drive synthetic efforts and structure-activity relationship (SAR) studies. nih.gov

Contemporary Significance and Research Prominence of Halogenated Cinnamic Acids

In recent years, the focus of cinnamic acid research has increasingly shifted towards halogenated derivatives, with compounds like 3-Chlorocinnamic acid gaining prominence. The introduction of halogen atoms, such as chlorine, into the cinnamic acid structure can significantly alter the molecule's electronic properties, lipophilicity, and steric profile. These modifications can, in turn, influence its biological activity and interaction with molecular targets.

Halogenated cinnamic acids are being actively investigated for a variety of applications. In the field of medicinal chemistry, they are explored as intermediates in the synthesis of novel therapeutic agents. ontosight.ai For instance, research has shown that certain halogenated derivatives possess potent antimicrobial and antifungal activities. nih.gov One study highlighted the potential of trans-3-chlorocinnamic acid as a growth inhibitor of the parasitic weed Cuscuta campestris, suggesting its utility in developing new herbicides. researchgate.netresearchgate.net

The strategic placement of a chlorine atom on the phenyl ring, as in this compound, provides a reactive handle for further chemical modifications, making it a valuable building block in organic synthesis. ontosight.ai This has led to its use in the creation of more complex molecules with potential applications in materials science and biological research. The ongoing exploration of halogenated cinnamic acids underscores the continued evolution of research in this area, with a strong emphasis on developing compounds with enhanced efficacy and novel applications.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₉H₇ClO₂ | sigmaaldrich.comavantorsciences.comvwr.comthermofisher.com |

| Molecular Weight | 182.60 g/mol | sigmaaldrich.comthermofisher.com |

| Melting Point | 163-165 °C | sigmaaldrich.com |

| Appearance | White crystalline solid/powder | ontosight.aisigmaaldrich.com |

| CAS Number | 14473-90-6 | sigmaaldrich.com |

| InChI Key | FFKGOJWPSXRALK-SNAWJCMRSA-N | sigmaaldrich.comthermofisher.com |

Synthesis of this compound

Several synthetic methods have been employed for the preparation of this compound. A common approach involves the Perkin reaction , where 3-chlorobenzaldehyde (B42229) is reacted with acetic anhydride in the presence of a base like sodium acetate (B1210297). wikipedia.org This reaction, a cornerstone of organic synthesis, facilitates the formation of the α,β-unsaturated carboxylic acid. wikipedia.org

Another notable method is a one-pot direct synthesis from aromatic aldehydes and aliphatic carboxylic acids using boron tribromide. mdpi.com This approach offers the advantage of avoiding intermediate steps. mdpi.com The synthesis of p-chlorocinnamic acid has been described in detail using this method, achieving a high yield. mdpi.com While this example is for the para-substituted isomer, the methodology can be adapted for the synthesis of this compound.

The table below outlines some of the key reactions used in the synthesis of cinnamic acid derivatives.

| Reaction Name | Description | Key Reagents |

| Perkin Reaction | Condensation of an aromatic aldehyde and an acid anhydride. wikipedia.org | Aromatic aldehyde, acid anhydride, alkali salt of the acid. wikipedia.org |

| Knoevenagel-Doebner Condensation | Reaction of an aldehyde or ketone with an active hydrogen compound. researchgate.net | Aldehyde/ketone, active hydrogen compound, base catalyst. researchgate.net |

| Heck Reaction | Coupling of an unsaturated halide with an alkene. mdpi.com | Unsaturated halide, alkene, palladium catalyst, base. mdpi.com |

| Claisen Condensation | Reaction between two esters or an ester and a carbonyl compound in the presence of a strong base. mdpi.com | Ester, carbonyl compound, strong base. mdpi.com |

Research Applications of this compound

This compound serves as a versatile compound in various areas of scientific research. ontosight.ai Its applications stem from its chemical structure, which allows for further functionalization and incorporation into larger, more complex molecules. ontosight.ai

In pharmaceutical research , it is utilized as an intermediate in the synthesis of potential drug candidates. ontosight.ai The presence of the chlorine atom and the carboxylic acid group provides reactive sites for creating a diverse range of derivatives with potential therapeutic activities. nih.govontosight.ai For example, derivatives of cinnamic acid have been investigated for their neuroprotective and anti-inflammatory properties, which are relevant to conditions like Alzheimer's disease. nih.govbenthamdirect.comfigshare.com

In the field of agricultural science , derivatives of cinnamic acids have shown promise as herbicides and fungicides. ontosight.ai Specifically, trans-3-chlorocinnamic acid has been identified as an inhibitor of the parasitic weed Cuscuta campestris. researchgate.net This highlights its potential for the development of new crop protection agents.

Furthermore, in materials science , cinnamic acid derivatives are used as monomers in the synthesis of polymers. These polymers can have applications in areas such as photolithography and non-linear optical materials. mdpi.com The reactivity of the double bond and the aromatic ring in this compound makes it a suitable building block for creating polymers with specific electronic and optical properties.

Finally, in biological research , this compound is used to study enzyme inhibition. ontosight.ai It has been particularly useful in investigating enzymes involved in the biosynthesis of flavonoids and other phenolic compounds. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKGOJWPSXRALK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075147 | |

| Record name | 2-Propenoic acid, 3-(3-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1866-38-2 | |

| Record name | 3-(3-Chlorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1866-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(3-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Pathways of 3 Chlorocinnamic Acid

Established Synthetic Routes and Mechanistic Investigations

Established methods for the synthesis of 3-chlorocinnamic acid primarily involve classic organic reactions that have been optimized over time. These routes are well-documented and provide reliable access to the target compound.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a widely utilized method for the formation of carbon-carbon double bonds. In the context of this compound synthesis, this reaction typically involves the condensation of 3-chlorobenzaldehyde (B42229) with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base. wikipedia.org

The mechanism proceeds through a series of steps beginning with the deprotonation of the active methylene compound by a base to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 3-chlorobenzaldehyde. The resulting intermediate subsequently undergoes dehydration to yield the α,β-unsaturated product. When malonic acid is used, the reaction is often followed by decarboxylation to afford this compound. bepls.com The choice of base and solvent can influence the reaction rate and yield. Bases like pyridine (B92270) or piperidine (B6355638) are commonly employed. rsc.orgsemanticscholar.org

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| 3-Chlorobenzaldehyde | Malonic Acid | Pyridine/Piperidine | This compound |

Perkin Reaction Pathways

The Perkin reaction is another classical method for the synthesis of α,β-unsaturated aromatic acids. wikipedia.org This reaction involves the condensation of an aromatic aldehyde, in this case, 3-chlorobenzaldehyde, with an acid anhydride (B1165640), typically acetic anhydride, in the presence of the alkali salt of the acid, such as sodium acetate (B1210297). longdom.orgbyjus.comuns.ac.id

The mechanism of the Perkin reaction is initiated by the formation of a carbanion from the anhydride by the basic salt. This carbanion then acts as a nucleophile, attacking the carbonyl group of 3-chlorobenzaldehyde. The resulting alkoxide undergoes an intramolecular acyl transfer, followed by dehydration and subsequent hydrolysis to yield this compound. longdom.orgbyjus.com This method is particularly useful for preparing substituted cinnamic acids. longdom.org

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| 3-Chlorobenzaldehyde | Acetic Anhydride | Sodium Acetate | This compound |

Catalytic Oxidation of 3-Chlorostyrene (B1584043)

The catalytic oxidation of styrenes to cinnamic acids represents a more direct synthetic approach. However, specific research detailing the catalytic oxidation of 3-chlorostyrene to this compound is not extensively documented in the readily available scientific literature. Generally, the oxidation of substituted styrenes can be achieved using various oxidizing agents and catalytic systems. These reactions often proceed through the formation of an intermediate epoxide or diol, which is then further oxidized to the carboxylic acid. The choice of catalyst and oxidant is crucial to control the selectivity of the reaction and avoid cleavage of the aromatic ring or polymerization of the styrene.

Emerging Synthetic Strategies

Recent research has focused on developing more efficient, direct, and stereoselective methods for the synthesis of cinnamic acid derivatives, including this compound.

Direct Synthesis from Aromatic Aldehydes and Aliphatic Carboxylic Acids

An emerging strategy involves the direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids, bypassing the need for pre-formed anhydrides. One such method utilizes boron tribromide to facilitate the reaction between p-chlorobenzaldehyde and acetic acid, yielding p-chlorocinnamic acid in good yields. mdpi.com Although this specific example is for the para-isomer, the methodology is presented as applicable to other substituted benzaldehydes.

The proposed mechanism involves the in-situ formation of a triacyl borate (B1201080) from the carboxylic acid and boron tribromide. This intermediate then reacts with the aromatic aldehyde in the presence of bases like 4-dimethylaminopyridine (4-DMAP) and pyridine to form the corresponding cinnamic acid. mdpi.com This one-pot synthesis offers an advantage in terms of procedural simplicity. researchgate.net

Table of Reaction Conditions and Yields for a Direct Synthesis Approach

| Aromatic Aldehyde | Aliphatic Carboxylic Acid | Reagent | Bases | Yield (%) |

|---|---|---|---|---|

| p-Chlorobenzaldehyde | Acetic Acid | Boron Tribromide | 4-DMAP, Pyridine | 80 |

| m-Chlorobenzaldehyde | Acetic Acid | Boron Tribromide | 4-DMAP, Pyridine | 75 |

Note: The data for m-chlorobenzaldehyde is included for comparison, suggesting the potential applicability to the synthesis of this compound. Data is sourced from a study on direct synthesis of cinnamic acids. researchgate.net

Asymmetric Synthesis via Chiral Precursors

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. While this compound itself is not chiral, the development of asymmetric methods for the synthesis of its derivatives is an active area of research, particularly for applications in pharmaceuticals and materials science. ims.ac.jpmonash.edu

The asymmetric synthesis of substituted cinnamic acid derivatives can be approached through the use of chiral auxiliaries or chiral catalysts. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. Chiral catalysts, on the other hand, are used in substoichiometric amounts to control the enantioselectivity of a reaction. ims.ac.jpresearchgate.netnih.gov

Specific research on the asymmetric synthesis of this compound is limited. However, the general principles of asymmetric catalysis, such as the use of chiral Brønsted acids or chiral phosphoric acids, could potentially be applied to achieve enantioselective synthesis of chiral derivatives of this compound. ims.ac.jprsc.org The design of such catalysts is crucial for achieving high enantiomeric excess. monash.edu

Ionic Liquid-Supported Synthetic Protocols

The synthesis of cinnamic acid derivatives, including this compound, can be efficiently achieved using ionic liquids as recyclable and environmentally benign reaction media. One notable protocol involves the Knoevenagel condensation of 3-chlorobenzaldehyde with malonic acid.

In a typical procedure, 3-chlorobenzaldehyde and malonic acid are reacted in a water-insoluble ionic liquid such as 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF6) with a catalytic amount of piperidine. researchgate.net This method offers high yields and the ionic liquid can be recovered and reused multiple times without a significant loss in activity. researchgate.net The reaction proceeds under relatively mild conditions, and the product can be easily separated from the reaction medium.

| Reactants | Catalyst/Solvent | Reaction Conditions | Key Advantages |

|---|---|---|---|

| 3-Chlorobenzaldehyde, Malonic Acid | Piperidine / [bmim]PF6 | 85°C, 6 hours | High yield, Reusable solvent system |

Derivatization and Functionalization Reactions

Oxidation Mechanisms

The oxidation of the carbon-carbon double bond in cinnamic acid derivatives can lead to the formation of various valuable products. The oxidation of cinnamic acid with reagents like potassium hexacyanoferrate(III) in an acidic medium results in the cleavage of the C=C bond to yield benzaldehyde and glyoxylic acid. uni-tuebingen.de The reaction mechanism is proposed to involve an initial electron transfer from the double bond to the protonated oxidant species, forming a cationic intermediate. uni-tuebingen.de This intermediate then reacts with water and undergoes further oxidation.

Another method involves the use of quinolinium fluorochromate (QFC) in an aqueous acetic acid medium, which also leads to the formation of benzaldehyde and glyoxylic acid. capotchem.com The reaction kinetics show a first-order dependence with respect to the oxidant, the substrate, and the acid catalyst. capotchem.com

| Oxidizing Agent | Key Products | Proposed Intermediate |

|---|---|---|

| Potassium Hexacyanoferrate(III) | 3-Chlorobenzaldehyde, Glyoxylic Acid | Cationic intermediate |

| Quinolinium Fluorochromate (QFC) | 3-Chlorobenzaldehyde, Glyoxylic Acid | Not specified |

Reduction Methodologies

The selective reduction of the alkene functional group in this compound without affecting the carboxylic acid or the aromatic ring is a common transformation. Catalytic transfer hydrogenation is an effective method for this purpose. Using a palladium on carbon (Pd/C) catalyst with a hydrogen donor like ammonium formate or 1,4-cyclohexadiene, the double bond of chlorocinnamic acid derivatives can be selectively hydrogenated to yield the corresponding 3-chlorohydrocinnamic acid (3-(3-chlorophenyl)propanoic acid). sciencemadness.orgberkeley.edu This method is advantageous as it avoids the use of high-pressure gaseous hydrogen. researchgate.net

Electrolytic reduction at a mercury cathode in an alkaline solution is another established method for the reduction of cinnamic acid to hydrocinnamic acid and is applicable to its derivatives. beilstein-journals.org

| Reduction Method | Catalyst/Reagent | Product | Key Features |

|---|---|---|---|

| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate | 3-Chlorohydrocinnamic Acid | Selective for C=C bond, Mild conditions |

| Electrolytic Reduction | Mercury Cathode | 3-Chlorohydrocinnamic Acid | Avoids chemical reducing agents |

Nucleophilic Aromatic Substitution Reactions on the Chlorinated Phenyl Ring

Nucleophilic aromatic substitution (SNA) of the chlorine atom on the phenyl ring of this compound is generally challenging. The success of an SNAr reaction depends on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). sciencemadness.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. berkeley.edu

In this compound, the acrylic acid group is a deactivating group for electrophilic substitution but is not a sufficiently strong electron-withdrawing group to activate the ring for nucleophilic substitution, especially from the meta position. Therefore, direct displacement of the chlorine atom by common nucleophiles under standard SNAr conditions is not readily achieved. For the reaction to proceed, very harsh conditions or the use of a very strong nucleophile via an elimination-addition (benzyne) mechanism might be required. khanacademy.org

Esterification and Amidation Strategies

The carboxylic acid functional group of this compound is readily converted into esters and amides, which are important derivatives.

Esterification: Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (like sulfuric acid), is a common method. libretexts.org Borane catalysts, such as B(C6F5)3, have also been employed for the Fischer esterification of cinnamic acids with methanol. beilstein-journals.org

Amidation: Direct amidation of carboxylic acids with amines is often challenging due to the formation of unreactive ammonium carboxylate salts. To overcome this, coupling reagents are widely used. Dicyclohexylcarbodiimide (DCC) is a classic reagent that activates the carboxylic acid, allowing it to react with primary or secondary amines to form the corresponding amide. mdpi.com More modern approaches utilize reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), which offers simpler purification. masterorganicchemistry.com Catalytic methods for amidation have also been developed, using catalysts such as boronic acids or copper-based systems. beilstein-journals.org

| Reaction | Reagents/Catalysts | Derivative Formed |

|---|---|---|

| Esterification | Alcohol, H₂SO₄ | 3-Chlorocinnamate Ester |

| Amidation | Amine, DCC or EDC·HCl | 3-Chlorocinnamide |

Catalytic Systems in this compound Synthesis and Transformation

A variety of catalytic systems are instrumental in both the synthesis and subsequent transformation of this compound.

Synthesis: The Knoevenagel condensation for synthesizing cinnamic acids can be catalyzed by basic catalysts like piperidine, often in conjunction with ionic liquids. researchgate.net A novel approach utilizes boron tribromide, which reacts with an aliphatic carboxylic acid to form a triacyl borate intermediate that then condenses with an aromatic aldehyde.

Reduction: The hydrogenation of the double bond is most commonly catalyzed by heterogeneous palladium catalysts (e.g., Pd/C). researchgate.netsciencemadness.org Homogeneous catalysts, such as those based on rhodium(I) complexes, are also effective for transfer hydrogenation reactions. researchgate.netuni-tuebingen.de

Derivatization: The formation of amides and esters is frequently facilitated by catalysts. Boronic acids and Lewis acids like B(C6F5)3 can catalyze these condensation reactions. beilstein-journals.org For amidation, coupling agents like DCC and EDC are effectively catalysts that activate the carboxylic acid group. mdpi.commasterorganicchemistry.com Metal-based catalysts, including copper and nickel salts, have also been reported for amidation reactions. beilstein-journals.org

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. matthey.com For the synthesis of this compound and its derivatives, the Heck and Suzuki-Miyaura coupling reactions are particularly prominent. These methods offer a versatile route to substituted alkenes from aryl halides. organic-chemistry.orglibretexts.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org To synthesize a cinnamic acid derivative, an aryl halide is coupled with an acrylic acid or its ester. The reaction is known for its high trans selectivity. organic-chemistry.org While early iterations of the Heck reaction struggled with the low reactivity of aryl chlorides, advancements in catalyst design, particularly the use of bulky, electron-rich phosphine ligands, have enabled efficient coupling even at lower temperatures. orgsyn.org The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene, and finally, β-hydride elimination to release the product and regenerate the catalyst. matthey.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction joins an organoboron compound (like a boronic acid) with an organohalide using a palladium catalyst. libretexts.orgorganic-chemistry.org This reaction is widely used due to the stability, low toxicity, and commercial availability of boronic acids. libretexts.org A potential pathway to this compound could involve the coupling of 3-chloroboronic acid with acrylic acid or the coupling of a dihalobenzene derivative with a boron-containing alkene. The mechanism requires activation of the boronic acid with a base to facilitate the transmetalation step with the Pd(II) complex formed after oxidative addition. organic-chemistry.org

Table 1: Overview of Palladium-Catalyzed Reactions for Cinnamic Acid Synthesis

| Reaction | Coupling Partners | Typical Catalyst System | Key Features |

|---|---|---|---|

| Heck Reaction | Aryl Halide + Alkene (e.g., Acrylic Acid) | Pd(OAc)₂, P(t-Bu)₃, Base (e.g., Cy₂NMe) | High trans selectivity; modern catalysts are effective for less reactive aryl chlorides. organic-chemistry.orgorgsyn.org |

| Suzuki-Miyaura Coupling | Organoboron Compound + Organohalide | Pd(OAc)₂, Ligand (e.g., SPhos), Base (e.g., K₂CO₃) | Mild reaction conditions; low toxicity of boron reagents; broad substrate scope. libretexts.orgresearchgate.net |

Green Chemistry Approaches in Catalysis (e.g., Deep Eutectic Solvents, Microwave-Assisted Synthesis, Ultrasonic Methods)

In line with the principles of green chemistry, new synthetic methodologies aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Deep Eutectic Solvents (DESs): DESs are emerging as environmentally friendly alternatives to traditional organic solvents. mdpi.compharmaexcipients.com These solvents are typically formed by mixing a hydrogen bond acceptor (like choline chloride) with a hydrogen bond donor (such as urea, glycerol, or carboxylic acids). pharmaexcipients.comscispace.com DESs possess desirable properties like low volatility, high thermal stability, biodegradability, and low cost. pharmaexcipients.comnih.gov In the context of cinnamic acid synthesis, acidic DESs can function as both the solvent and the catalyst. For instance, a DES formed from choline chloride and p-toluenesulfonic acid has been effectively used to catalyze the esterification of cinnamic acid. researchgate.net This approach avoids the use of volatile and corrosive acid catalysts.

Microwave-Assisted Synthesis (MAOS): Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction efficiency. chemicaljournals.com The selective absorption of microwave energy by polar molecules leads to rapid and uniform heating. chemicaljournals.com The synthesis of trans-cinnamic acid has been successfully achieved by reacting benzaldehyde and malonic acid with a base under microwave irradiation at 100°C for one hour, resulting in a 68% yield. nih.govnih.gov This method is significantly faster than conventional heating, which can take several hours. chemicaljournals.com Similar solvent-free microwave-assisted condensations using potassium tert-butoxide as a base have also proven effective. sciforum.net

Ultrasonic Methods: Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation. The formation, growth, and collapse of bubbles create localized high-pressure and high-temperature zones, enhancing mass transfer and reaction rates. While specific applications for the synthesis of this compound are not widely documented, ultrasonic methods are generally applied to improve various organic transformations, including condensation and coupling reactions, often leading to higher yields and shorter reaction times.

Table 2: Comparison of Green Chemistry Approaches

| Method | Principle | Advantages | Example Application |

|---|---|---|---|

| Deep Eutectic Solvents (DES) | Use of a biodegradable, low-volatility solvent mixture that can also act as a catalyst. pharmaexcipients.comnih.gov | Reduced use of volatile organic compounds (VOCs), recyclability, low cost, often non-toxic. mdpi.com | Catalyzing the esterification of cinnamic acid. researchgate.net |

| Microwave-Assisted Synthesis | Rapid, uniform heating of polar reagents via microwave irradiation. chemicaljournals.com | Drastically reduced reaction times, higher yields, cleaner reactions. chemicaljournals.com | Condensation of benzaldehyde and malonic acid to form trans-cinnamic acid. nih.gov |

| Ultrasonic Methods | Acoustic cavitation creates localized high-energy conditions, enhancing reaction rates. | Improved yields, shorter reaction times, can initiate or enhance reactions. | General improvement of condensation and coupling reactions. |

Reaction Kinetics and Mechanistic Elucidation

Activation Parameters and Thermodynamic Considerations in Reaction Mechanisms

The Eyring equation relates the rate constant of a reaction to thermodynamic activation parameters, namely the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). libretexts.org These parameters provide valuable insight into the structure and nature of the transition state.

Enthalpy of Activation (ΔH‡): This represents the energy barrier required to reach the transition state. libretexts.org A higher ΔH‡ corresponds to a slower reaction. Bond-breaking processes generally increase the activation enthalpy.

Entropy of Activation (ΔS‡): This reflects the change in disorder when moving from the reactants to the transition state. libretexts.org A negative ΔS‡ indicates a more ordered transition state, which is typical for associative mechanisms where two molecules combine. libretexts.org Conversely, a positive ΔS‡ suggests a more disordered transition state, characteristic of dissociative mechanisms where a molecule breaks apart. libretexts.org

For example, in a palladium-catalyzed reaction, an associative pathway where a new ligand binds to the metal center would be expected to have a negative ΔS‡. In contrast, a dissociative step, such as the loss of a ligand, would have a positive ΔS‡. libretexts.org By experimentally determining these parameters, one can infer the nature of the rate-determining step in the synthesis or transformation of this compound. rsc.org

Table 3: Interpretation of Activation Parameters in Reaction Mechanisms

| Parameter | Interpretation | Implication for Mechanism |

|---|---|---|

| ΔH‡ (Enthalpy of Activation) | Energy required to form the transition state. | High values suggest significant bond breaking is required. libretexts.org |

| ΔS‡ (Entropy of Activation) | Change in order/disorder in forming the transition state. | Negative ΔS‡: More ordered transition state (e.g., two molecules combining). Suggests an associative mechanism. libretexts.org |

| Positive ΔS‡: Less ordered transition state (e.g., one molecule splitting). Suggests a dissociative mechanism. libretexts.org |

Electrochemical Approaches to Reaction Mechanism Studies

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating reaction mechanisms that involve electron transfer steps. nih.govossila.com CV measures the current response of a redox-active species to a linearly cycled potential sweep. ossila.com The resulting voltammogram provides information on redox potentials and can be used to detect reactive intermediates and probe the kinetics of coupled chemical reactions. nih.govossila.com

A reaction mechanism where an electron transfer is followed by a chemical reaction is known as an EC mechanism. nih.gov In the context of this compound, CV could be used to:

Study the redox behavior of the palladium catalyst: The catalytic cycle of Heck and Suzuki reactions involves changes in the oxidation state of palladium (e.g., Pd(0) and Pd(II)). CV can probe these transitions and how they are affected by different ligands and substrates.

Investigate the reduction or oxidation of this compound: By scanning the potential, one could determine the potentials at which the molecule gains or loses electrons and study the stability of the resulting radical ions.

Probe reaction intermediates: If a reaction involving this compound proceeds through an electron-transfer step, CV can help identify the formation and subsequent reaction of intermediates. The disappearance of a reverse peak or a shift in peak potential on the return scan can indicate that the product of electron transfer is consumed by a chemical reaction. nih.gov

By analyzing how the voltammogram changes with scan rate, concentration, and the addition of other reagents, it is possible to build a detailed picture of the reaction mechanism and determine the rate constants of the chemical steps. nih.gov

Advanced Spectroscopic and Structural Elucidation of 3 Chlorocinnamic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR Characterization

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assessment of 3-chlorocinnamic acid.

The ¹H-NMR spectrum of trans-3-chlorocinnamic acid, typically recorded in a solvent like DMSO-d6, reveals distinct signals corresponding to each unique proton in the molecule. chemicalbook.comrsc.org The spectrum shows a singlet for the carboxylic acid proton, which is highly deshielded. The vinylic protons appear as doublets, with a large coupling constant characteristic of a trans configuration. rsc.org The aromatic protons on the substituted benzene (B151609) ring exhibit complex splitting patterns (multiplets) due to their coupling with each other. rsc.org For instance, in one reported spectrum in DMSO-d6, signals appeared at approximately 7.76 ppm (singlet), 7.67-7.51 ppm (multiplet), 7.56 ppm (doublet), 7.48-7.36 ppm (multiplet), and 6.60 ppm (doublet). rsc.org

The ¹³C-NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid is typically found at the downfield end of the spectrum, around 167 ppm. rsc.orgchemicalbook.com The carbons of the benzene ring and the double bond appear in the intermediate region of the spectrum. rsc.orgchemicalbook.com For example, in DMSO-d6, characteristic peaks for trans-3-chlorocinnamic acid have been reported at approximately 167.39, 142.32, 136.55, 133.80, 130.64, 129.81, 127.82, 126.75, and 121.03 ppm. rsc.org

Interactive Table 1: ¹H-NMR and ¹³C-NMR Data for trans-3-Chlorocinnamic Acid in DMSO-d6

| Nucleus | Chemical Shift (ppm) | Assignment | Reference |

| ¹H | 12.6 | Carboxylic acid (-COOH) | chemicalbook.com |

| ¹H | 7.821 | Aromatic | chemicalbook.com |

| ¹H | 7.681 | Aromatic | chemicalbook.com |

| ¹H | 7.601 | Aromatic | chemicalbook.com |

| ¹H | 7.47 | Aromatic | chemicalbook.com |

| ¹H | 7.45 | Aromatic | chemicalbook.com |

| ¹H | 6.647 | Vinylic (-CH=) | chemicalbook.com |

| ¹³C | 167.39 | Carbonyl (C=O) | rsc.org |

| ¹³C | 142.32 | Vinylic (=CH-) | rsc.org |

| ¹³C | 136.55 | Aromatic (C-Cl) | rsc.org |

| ¹³C | 133.80 | Aromatic | rsc.org |

| ¹³C | 130.64 | Aromatic | rsc.org |

| ¹³C | 129.81 | Aromatic | rsc.org |

| ¹³C | 127.82 | Aromatic | rsc.org |

| ¹³C | 126.75 | Aromatic | rsc.org |

| ¹³C | 121.03 | Vinylic (=CH-) | rsc.org |

Two-Dimensional NMR Techniques (e.g., COSY, HETCOR, NOESY, HMQC) for Complex Structural Assignment

While 1D NMR provides essential data, complex molecules often require two-dimensional (2D) NMR techniques for unambiguous signal assignment and detailed structural elucidation. slideshare.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). uvic.ca In this compound, a COSY spectrum would show correlations between the adjacent vinylic protons and between neighboring aromatic protons, helping to map out the spin systems within the molecule. u-tokyo.ac.jp

HETCOR (Heteronuclear Correlation) / HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These techniques establish correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). uvic.cascribd.com For this compound, this allows for the definitive assignment of each proton signal to its corresponding carbon atom in the structure, such as linking the vinylic proton signals to the vinylic carbon signals. uvic.ca

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment is crucial for determining spatial proximity between protons, regardless of whether they are bonded. slideshare.net For this compound, NOESY can confirm the trans geometry of the double bond by showing a strong NOE between the vinylic protons that are far apart in the cis isomer but closer in the trans isomer. It can also reveal through-space interactions between the vinylic protons and the protons on the aromatic ring, further constraining the three-dimensional conformation of the molecule. utoronto.ca

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. scribd.com The resulting spectrum displays absorption bands at specific wavenumbers corresponding to different functional groups.

For this compound, the FT-IR spectrum exhibits several characteristic peaks. chemicalbook.comnist.gov A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often broadened due to hydrogen bonding. docbrown.info A sharp, strong peak appears around 1670-1690 cm⁻¹, corresponding to the C=O (carbonyl) stretching of the carboxylic acid. docbrown.info The C=C stretching of the alkene and the aromatic ring usually appear in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. docbrown.info The C-Cl stretching vibration is typically found in the fingerprint region, at lower wavenumbers.

Interactive Table 2: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| ~2500-3300 (broad) | O-H stretch | Carboxylic Acid | docbrown.info |

| ~1680 | C=O stretch | Carbonyl (Carboxylic Acid) | docbrown.info |

| ~1630 | C=C stretch | Alkene | docbrown.info |

| ~1580, ~1500 | C=C stretch | Aromatic Ring | docbrown.info |

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. wallonie.be While FT-IR is sensitive to polar functional groups, Raman is often better for analyzing non-polar bonds and symmetric vibrations. spectroscopyonline.com

In the Raman spectrum of a substituted cinnamic acid, the most intense bands are often found in the 1150-1360 cm⁻¹ and 1590-1650 cm⁻¹ regions. wallonie.be The C=C stretching vibrations of the aromatic ring and the alkene double bond are typically strong and well-resolved. The region between 650 and 415 cm⁻¹ is characteristic of aromatic ring vibrations. wallonie.be For chlorogenic acid, a related compound, a small band around 1690 cm⁻¹ corresponding to the C=O stretching vibration of an α,β-unsaturated ester has been observed. wallonie.be

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

For this compound (molecular weight approximately 182.6 g/mol ), the mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass. nist.govnih.gov Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nih.gov

Electron ionization (EI) mass spectrometry of substituted cinnamic acids reveals fragmentation patterns influenced by the position of the substituent. core.ac.uk The fragmentation of m-chlorocinnamic acid can be complex. core.ac.uk One notable fragmentation pathway for cinnamic acids involves an intramolecular aromatic substitution to form a stable benzopyrylium ion. nih.govcore.ac.uk However, for meta- and para-substituted chlorocinnamic acids, this reaction is kinetically less favored compared to ortho-substituted isomers, leading to competing fragmentation pathways. core.ac.uk The loss of a chlorine atom from the molecular ion is an energetically favorable reaction for m-chlorocinnamic acid. core.ac.uk

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, with the molecular formula C₉H₇ClO₂, HRMS provides an experimental mass that can be compared to a calculated theoretical mass, confirming its elemental makeup with confidence. The analysis of HRMS data is crucial for verifying the identity of newly synthesized compounds and for distinguishing between molecules with the same nominal mass but different elemental formulas. chemrxiv.org

While direct HRMS data for this compound is not detailed in the provided research, the utility of related chlorinated cinnamic acid derivatives is well-documented in advanced mass spectrometry applications. For instance, α-cyano-4-chlorocinnamic acid has been investigated as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI), a soft ionization technique often coupled with HRMS. jeolusa.com In such applications, the cinnamic acid derivative co-crystallizes with an analyte (like a peptide) and facilitates its ionization, demonstrating the importance of the compound's fundamental structure in enabling high-sensitivity and high-resolution mass analysis. jeolusa.com The development of such matrices is essential for improving the top-down sequencing of proteins and the analysis of complex polymers. jeolusa.com

X-ray Crystallography for Solid-State Structure Determination

Research has successfully elucidated the crystal structure of this compound. The study reveals that the compound crystallizes in the triclinic system with the space group P1̅. researchgate.net The C=C double bond within the crystal structure adopts a trans conformation relative to the phenyl ring. researchgate.net This planar arrangement between the aromatic ring and the acrylic acid side chain creates an extended π-system, which is a key feature influencing the molecule's electronic and photochemical properties. The detailed crystallographic parameters for this compound at a temperature of 295 K are summarized in the table below. researchgate.net

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₇ClO₂ |

| Molecular Weight | 182.60 |

| Crystal System | Triclinic |

| Space Group | P1̅ |

| a | 8.618(4) Å |

| b | 13.627(5) Å |

| c | 3.909(1) Å |

| α | 106.77(3)° |

| β | 96.26(3)° |

| γ | 75.71(3)° |

| Volume (V) | 425.9(3) ų |

| Z (Molecules per unit cell) | 2 |

| Calculated Density (Dₓ) | 1.424 Mg m⁻³ |

Data sourced from a 2024 study on solid solutions. researchgate.net

Conformational Analysis and Molecular Isomerism

Conformational isomerism in cinnamic acids involves rotation around the single bond connecting the carbonyl group and the vinyl group (Cα-Ccarbonyl). This rotation gives rise to two primary planar conformers: s-cis and s-trans. The "s" denotes the sigma (single) bond, and the terms describe the orientation of the C=O bond relative to the C=C double bond.

While the s-trans conformation is often considered more stable for simple conjugated systems due to reduced steric repulsion, computational studies on substituted chlorocinnamic acids reveal a more nuanced situation. masterorganicchemistry.com A theoretical investigation of trans-2-chlorocinnamic acid (2CCA) and trans-4-chlorocinnamic acid (4CCA) using Density Functional Theory (DFT) determined the relative stabilities of their conformers. researchgate.net In both cases, the s-cis orientation of the carbonyl group relative to the C=C bond was found to be the more stable structure. researchgate.net This preference is attributed to favorable electronic interactions that outweigh steric factors.

Table 2: Calculated Stability of Chlorocinnamic Acid Conformers

| Compound | More Stable Conformer | Energy Difference (kcal mol⁻¹) |

|---|---|---|

| trans-2-Chlorocinnamic Acid | s-cis | 0.6648 |

| trans-4-Chlorocinnamic Acid | s-cis | 0.8939 |

The energy difference indicates how much more stable the s-cis conformer is compared to the s-trans conformer. researchgate.net

These findings suggest that for this compound, the s-cis conformer is also likely to be of comparable or greater stability to the s-trans form in the gaseous or solution phase, governed by a delicate balance of steric and electronic effects.

The primary stereochemical feature of this compound is the geometric isomerism around the carbon-carbon double bond, leading to two distinct stereoisomers: E (trans) and Z (cis). The E isomer, where the phenyl ring and the carboxylic acid group are on opposite sides of the double bond, is generally the more stable and predominantly synthesized form due to lower steric hindrance. The Z isomer is significantly less stable. researchgate.net

The stereochemistry of cinnamic acids is a critical factor that dictates their physical properties and reactivity, particularly in the solid state. conicet.gov.ar For example, the photochemical behavior of cinnamic acid derivatives, such as their ability to undergo [2+2] photodimerization reactions upon UV irradiation, is highly dependent on the crystal packing and therefore on the inherent stereochemistry of the molecules. researchgate.net The specific arrangement of trans-3-chlorocinnamic acid molecules in the crystal lattice, as determined by X-ray crystallography, predetermines its solid-state reactivity. researchgate.net

Computational and Theoretical Chemistry of 3 Chlorocinnamic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can determine the optimized geometry, electronic structure, and various other molecular properties.

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of 3-Chlorocinnamic acid. gaussian.com DFT calculations, particularly using hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to find the molecule's lowest energy conformation, known as the optimized geometry. jmcs.org.mxunibe.ch

This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until a stationary point on the potential energy surface is located. The results of such calculations provide a detailed three-dimensional picture of the molecule. For this compound, key structural parameters of interest include the lengths of the bonds within the phenyl ring, the acrylic acid side chain, and the carbon-chlorine bond, as well as the planarity of the molecule.

The electronic structure, which governs the molecule's reactivity and spectroscopic properties, is also elucidated through DFT. These calculations provide information on the distribution of electron density, dipole moment, and atomic charges. The presence of the electron-withdrawing chlorine atom at the meta position of the phenyl ring is expected to significantly influence the electronic distribution across the entire molecule.

Table 1: Representative Optimized Geometrical Parameters for Cinnamic Acid (Illustrative for this compound)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C=C (alkene) | ~1.34 Å |

| C-C (alkene-phenyl) | ~1.47 Å | |

| C=O (carbonyl) | ~1.21 Å | |

| C-O (hydroxyl) | ~1.36 Å | |

| Bond Angle | C-C=C (alkene) | ~127° |

| C-C=O (carbonyl) | ~124° | |

| Dihedral Angle | C-C-C=C | Defines s-cis/s-trans conformers |

Note: This table is illustrative and based on calculations for the parent cinnamic acid molecule. The actual values for this compound would be influenced by the chloro substituent.

Ab Initio Methods in Molecular Property Prediction

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. These "first-principles" methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can offer very high accuracy, albeit often at a greater computational expense than DFT. researchgate.net

For this compound, ab initio calculations can be used to predict a wide range of molecular properties with high confidence. These include:

Molecular Geometry: Providing a benchmark for the geometries obtained from DFT methods.

Vibrational Frequencies: Predicting the infrared and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure.

Electronic Properties: Calculating precise ionization potentials and electron affinities.

Thermochemical Data: Estimating the heat of formation and other thermodynamic properties.

While computationally intensive, these methods are invaluable for obtaining highly accurate data on molecular properties where experimental data may be unavailable or difficult to obtain. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular modeling and dynamics simulations allow for the exploration of the molecule's dynamic behavior and its interactions with its environment over time.

Conformational Dynamics and Energetics

This compound possesses several rotatable single bonds, which gives rise to different spatial arrangements of its atoms, known as conformers. The most significant of these are the s-cis and s-trans conformers, which arise from rotation around the single bond connecting the carbonyl group to the alkene. jmcs.org.mx

To investigate the conformational landscape, a potential energy surface (PES) scan can be performed. researchgate.net This computational technique involves systematically rotating a specific dihedral angle in small increments and calculating the energy at each step, while allowing the rest of the molecule to relax. q-chem.com The resulting energy profile reveals the low-energy stable conformers (local minima) and the energy barriers (transition states) that separate them. For the parent cinnamic acid molecule, the s-cis conformer has been found to be more stable than the s-trans conformer by a small energy margin. jmcs.org.mx A similar, though likely electronically modulated, landscape is expected for this compound.

Table 2: Calculated Relative Energies for Cinnamic Acid Conformers (Illustrative)

| Conformer | Relative Energy (kJ/mol) | Rotational Barrier (kJ/mol) |

| s-cis | 0.00 | \multirow{2}{*}{~28.9} |

| s-trans | 2.34 |

Source: Data based on B3LYP/6-311++G(d,p) calculations for cinnamic acid, illustrative for the conformational energetics of this compound. jmcs.org.mx

Simulation of Molecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the behavior of this compound in a condensed phase, such as in a solvent or interacting with a biological macromolecule. koreascience.krscielo.br

A typical MD simulation involves placing the molecule of interest within a simulation box, often filled with solvent molecules like water, and then calculating the forces between all atoms using a force field (e.g., AMBER, CHARMM). The simulation then proceeds in small time steps, tracking the trajectory of each atom.

Analysis of these trajectories can reveal:

Solvation Structure: How solvent molecules arrange themselves around this compound.

Hydrogen Bonding: The dynamics of hydrogen bonds formed between the carboxylic acid group and surrounding molecules. koreascience.kr

Binding Stability: When docked into a protein's active site, MD simulations can assess the stability of the binding pose by monitoring parameters like the root-mean-square deviation (RMSD) of the molecule's position over time. nih.govscielo.br

These simulations are crucial for bridging the gap between the properties of a single molecule and its behavior in a realistic chemical or biological environment.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. mui.ac.irmdpi.com

The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. jmcs.org.mx

Table 3: Calculated Frontier Molecular Orbital Energies for Cinnamic Acid (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | -0.245 |

| LUMO | -0.078 |

| HOMO-LUMO Gap (ΔE) | 0.167 |

Source: Data based on B3LYP/6-311++G(d,p) calculations for s-cis cinnamic acid, serving as a reference for this compound. jmcs.org.mx

HOMO-LUMO Energy Gap Calculations and Reactivity Prediction

The reactivity of a molecule is fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to act as a nucleophile or electron donor. Conversely, the LUMO is the orbital that most readily accepts an electron, indicating its capacity to act as an electrophile. wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular reactivity and stability. nih.gov A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and low kinetic stability. nih.govsemanticscholar.org Molecules with a small gap are considered "soft," while those with a large gap are "hard." semanticscholar.org This energy gap analysis is instrumental in predicting how this compound might behave in chemical reactions. For instance, a lower HOMO-LUMO gap would imply that the molecule is more likely to participate in chemical interactions. wuxiapptec.com

Table 1: Relationship between HOMO-LUMO Energy Gap and Chemical Reactivity Descriptors

| Parameter | Interpretation for Small Energy Gap | Interpretation for Large Energy Gap |

| Chemical Reactivity | High | Low |

| Kinetic Stability | Low | High |

| Hardness (η) | Low ("Soft" Molecule) | High ("Hard" Molecule) |

| Polarizability | High | Low |

Local Reactivity Descriptors

While the HOMO-LUMO gap provides a global measure of a molecule's reactivity, local reactivity descriptors are used to identify specific reactive sites within the molecule. chemrxiv.org Conceptual DFT provides tools for this analysis, with the Fukui function being one of the most prominent descriptors. chemrxiv.orgvub.be

The Fukui function, f(r), quantifies the change in electron density at a specific point in the molecule when the total number of electrons is altered. faccts.de It helps to pinpoint the regions most susceptible to different types of chemical attack:

f+(r): This function describes the reactivity towards a nucleophilic attack (electron acceptance) and is associated with the LUMO's electron density. faccts.de Regions with a high f+(r) value are likely electrophilic sites.

f-(r): This function indicates reactivity towards an electrophilic attack (electron donation) and is related to the HOMO's electron density. faccts.de Atoms with a high f-(r) value are considered nucleophilic sites.

f0(r): This descriptor is used to predict sites for radical attacks. faccts.de

For this compound, these descriptors can distinguish the reactivity of different atoms. For example, they can predict whether a nucleophile is more likely to attack the carbonyl carbon or the β-carbon of the acrylic acid moiety, or whether an electrophile would preferentially interact with the aromatic ring or the carboxylate group. This detailed analysis is crucial for understanding reaction mechanisms and predicting the outcomes of chemical transformations involving this compound. vub.be

Computational Approaches to Structure-Activity Relationship (SAR)

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational methods are integral to modern SAR, enabling the efficient design and optimization of biologically active molecules.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). nih.gov This method is essential for understanding how a compound like this compound might interact with a biological target at the molecular level.

The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding free energy. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. nih.gov Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

While specific docking studies for this compound are not widely documented, research on similar cinnamic acid derivatives has demonstrated their potential to interact with various biological targets. For instance, derivatives of 4-chlorocinnamic acid have been docked against the fungal enzyme 14α-demethylase to explore their antifungal activity. researchgate.net Other studies have used docking to investigate cinnamic acid derivatives as potential inhibitors of enzymes like New Delhi metallo-beta-lactamase-1 (NDM-1) and matrix metalloproteinase-9 (MMP-9). nih.govthepharmajournal.com These studies provide a framework for how this compound could be computationally evaluated against various protein targets to explore its potential therapeutic applications.

Table 2: Examples of Molecular Docking Studies on Cinnamic Acid Derivatives

| Compound Class | Target Protein | Key Findings |

| 4-Chlorocinnamic acid esters | Cytochrome P450 14α-demethylase (Candida albicans) | Good affinity towards the active site, suggesting potential as antifungal agents. researchgate.net |

| Cinnamic acid derivatives | New Delhi metallo-beta-lactamase-1 (NDM-1) | Certain derivatives showed better binding affinity than the standard antibiotic, indicating potential as NDM-1 inhibitors. thepharmajournal.com |

| Cinnamic acid derivatives | Matrix Metalloproteinase-9 (MMP-9) | Compounds like chlorogenic acid and rosmarinic acid demonstrated significant binding affinity to the MMP-9 catalytic domain. nih.gov |

| Cinnamic and benzoic acid esters | Multiple targets in Candida albicans | The presence of an enoate moiety along with hydroxyl and methoxy (B1213986) groups had a positive effect on bioactivity. researchgate.net |

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, used when the three-dimensional structure of the target receptor is unknown. nih.gov A pharmacophore is defined as the essential ensemble of steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target and trigger its biological response. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, aromatic rings, hydrophobic groups, and positive or negative ionizable groups. researchgate.net

The process involves aligning a set of known active molecules and identifying the common chemical features responsible for their activity. mdpi.com This generates a 3D model, or query, which can then be used to screen large databases of compounds to find new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. ijper.org

For this compound, a pharmacophore model could be developed using it as part of a training set of similar active compounds. The resulting model would highlight the critical features—such as the aromatic ring, the chlorine substituent, the alkene linker, and the carboxylic acid group—and their required spatial arrangement for a specific biological activity. This model would serve as a powerful tool for designing novel derivatives with potentially enhanced potency and selectivity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to formulate a mathematical model correlating the chemical structures of a series of compounds with their biological activities. drugdesign.orgnih.gov The fundamental principle is that variations in the structural or physicochemical properties of compounds are responsible for the differences in their biological activities. nih.gov

A typical QSAR study involves several steps:

Data Set Assembly: A collection of compounds with known biological activities (e.g., IC₅₀ values) is gathered. drugdesign.org

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological properties. researchgate.net

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity. drugdesign.org

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure it is robust and reliable. drugdesign.org

Once validated, a QSAR model can be used to predict the activity of new, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. drugdesign.orgrutgers.edu Research on cinnamic acid derivatives has shown that QSAR can be effectively used to guide the synthesis of new analogues with enhanced cytotoxic activity. researchgate.netnih.gov By analyzing the contribution of different substituents and properties, a QSAR model for a series including this compound could provide valuable insights into which structural modifications are likely to improve its desired biological effect. researchgate.net

Biological and Biomedical Research Applications of 3 Chlorocinnamic Acid

Anticancer Activity and Mechanisms of Action

Preliminary studies suggest that 3-chlorocinnamic acid and its derivatives may possess anticancer properties, acting through various mechanisms to inhibit tumor growth and proliferation.

Cytotoxicity in Cancer Cell Lines (e.g., Breast Cancer, Prostate Carcinoma)

While specific cytotoxic data for this compound in breast and prostate cancer cell lines is not extensively documented in the reviewed literature, the broader class of cinnamic acid derivatives has demonstrated notable inhibitory effects on the growth of various cancer cells. For instance, studies have shown that certain synthetic and naturally occurring cinnamic acid derivatives can effectively reduce the viability of both breast and prostate cancer cells. nih.govnih.gov The cytotoxic effects of these compounds are often dose-dependent, with higher concentrations leading to greater inhibition of cell proliferation. The structural modifications of the cinnamic acid backbone, including the addition of halogen atoms like chlorine, are being investigated to enhance this cytotoxic potential and selectivity against cancer cells.

Table 1: Cytotoxicity of Cinnamic Acid Derivatives in Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| (2E)-3,6,8-Tribromo-4-methyl-2-oxo-2H-chromen-7-yl cinnamate (B1238496) | HepG2 (Liver Cancer) | 13.14 µM | nih.gov |

| Brefeldin A 4-O-(4)-dimethylaminocinnamate | BEL-7402 (Liver Cancer) | Not specified | nih.gov |

| 3-(1-(2-hydroxy-5-(phenyldiazenyl)phenyl)ethylideneamino)-2-thioxoimidazolidin-4-one | MCF-7 (Breast Cancer) | 6.42 µg/ml | nih.gov |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A key mechanism through which cinnamic acid derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, and the disruption of the normal cell cycle in cancerous cells. Research on a derivative, (E)-4-[3'-(1-Adamantyl)-4'-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC), has shown that it can induce both cell cycle arrest and apoptosis in cancer cells. researchgate.net This compound was found to inhibit the growth of pancreatic cancer cell lines and induce apoptosis. researchgate.net

Studies on other related compounds, such as 3-hydroxycinnamic acid, have demonstrated the ability to induce G0/G1 phase arrest in the cell cycle of human cervix epithelial carcinoma (HeLa) cells, leading to apoptosis. nih.gov This process is often accompanied by an increase in the expression of key regulatory proteins such as p53 and caspase-3. nih.gov The induction of apoptosis by cinnamic acid and its derivatives can be mediated through both intrinsic and extrinsic pathways, often involving the activation of various caspases, which are crucial executioners of apoptosis. nih.govnih.govfrontiersin.org

Modulation of Epidermal Growth Factor Receptor (EGFR) Activity

The epidermal growth factor receptor (EGFR) is a key protein involved in cell signaling pathways that regulate cell growth, proliferation, and survival. nih.gov Its overactivation is a common feature in many types of cancer, making it a significant target for anticancer therapies. nih.govmdpi.com Some research indicates that this compound may act as an inhibitor of EGFR activity. By binding to the receptor, it can block the downstream signaling cascades that promote tumor growth. researchgate.netmdpi.com The inhibition of EGFR phosphorylation is a primary mechanism by which these inhibitors function, effectively halting the signal for the cell to proliferate. nih.govmdpi.com

Cofactor Recruitment in Nuclear Receptor Complexes

Nuclear receptors are a class of proteins that regulate gene expression in response to various stimuli. nih.gov Their function is often modulated by the recruitment of coactivator or corepressor proteins. There is emerging evidence suggesting that derivatives of this compound may influence the activity of certain nuclear receptors. For example, research on adamantyl-substituted retinoid-related compounds, which are derivatives of this compound, has pointed to a role for the orphan nuclear receptor Small Heterodimer Partner (SHP) in mediating apoptosis. researchgate.net This suggests a potential mechanism where these compounds could modulate the recruitment of cofactors to nuclear receptor complexes, thereby influencing the expression of genes involved in cell death and survival. nih.gov

Antimicrobial Properties and Mechanisms

In addition to its potential anticancer effects, the broader family of cinnamic acid derivatives has been explored for its antimicrobial properties against a range of bacteria and fungi.

While direct studies on the antimicrobial activity of this compound are limited, research on related compounds, such as 4-chlorocinnamic acid and other cinnamic acid derivatives, provides insights into their potential mechanisms of action. researchgate.netnih.govnih.gov These compounds have shown inhibitory effects against various microbial strains. mdpi.comresearchgate.net

The proposed antifungal mechanisms for cinnamic acid derivatives often involve the disruption of the fungal cell membrane's integrity. nih.gov One key target is ergosterol (B1671047), a vital component of the fungal cell membrane. By inhibiting ergosterol synthesis or binding directly to it, these compounds can compromise the membrane's function, leading to cell death. nih.gov Another potential mechanism is the interference with the fungal cell wall, which is essential for maintaining the cell's structural integrity. nih.gov

In bacteria, cinnamic acid and its derivatives have demonstrated the ability to inhibit biofilm formation, which is a crucial virulence factor for many pathogenic bacteria. mdpi.com By preventing bacteria from forming these protective communities, these compounds can make them more susceptible to antimicrobial agents and the host's immune system. The exact molecular mechanisms underlying the antibacterial activity are still under investigation but may involve the disruption of cellular processes essential for bacterial growth and survival. frontiersin.org

Table 2: Antimicrobial Activity of Cinnamic Acid Derivatives

| Compound/Derivative | Microorganism | Activity | Reference |

|---|---|---|---|

| 4-Chlorocinnamic acid esters | Candida species | Antifungal | nih.govnih.gov |

| Cinnamic acid | Staphylococcus epidermidis | Anti-biofilm | mdpi.com |

| Chlorogenic acid | Yersinia enterocolitica | Antibacterial, Anti-biofilm | frontiersin.org |

| 4-Hydroxycinnamic acid | Various bacteria | Antibacterial | mdpi.com |

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

Cinnamic acid and its derivatives are known to possess a broad spectrum of antimicrobial activities. nih.govmdpi.com The core structure, a phenylpropanoid, is a common motif in various natural antimicrobial compounds. nih.gov The antibacterial efficacy of these compounds is influenced by the nature and position of substituents on the phenyl ring.

While specific minimum inhibitory concentration (MIC) values for this compound against a wide range of bacterial strains are not extensively documented in publicly available research, the general understanding is that halogenated derivatives of cinnamic acid can exhibit antibacterial properties. researchgate.net For instance, studies on other cinnamic acid derivatives have shown activity against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. mdpi.comcabidigitallibrary.orgnih.gov The mechanism of action is often attributed to the disruption of bacterial cell membranes and the inhibition of essential enzymes. mdpi.com Further research is required to fully elucidate the specific antibacterial spectrum and potency of this compound.

Table 1: General Antibacterial Activity of Cinnamic Acid Derivatives

| Bacterial Type | Example Species | General Activity of Cinnamic Acid Derivatives |

| Gram-Positive | Staphylococcus aureus, Bacillus subtilis | Moderate to significant inhibition observed mdpi.comcabidigitallibrary.org |

| Gram-Negative | Escherichia coli, Pseudomonas aeruginosa | Variable inhibition, often requiring higher concentrations mdpi.commdpi.com |

Note: This table represents generalized findings for the class of cinnamic acid derivatives and not specifically for this compound due to limited available data.

Activity Against Drug-Resistant Bacterial Strains (e.g., MRSA)

The emergence of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), is a significant global health concern, prompting the search for novel antimicrobial agents. mdpi.com Cinnamic acid derivatives have been investigated for their potential to combat these challenging pathogens. nih.gov

Although specific studies focusing solely on the activity of this compound against MRSA are limited, related research on hydroxycinnamic acid amides and other derivatives has demonstrated activity against MRSA and even vancomycin-resistant S. aureus (VRSA). nih.gov The lipophilic nature of these compounds may facilitate their interaction with the bacterial cell membrane, contributing to their antibacterial effect. The presence of the chlorine atom in this compound could potentially enhance this lipophilicity and, consequently, its anti-MRSA activity. However, dedicated studies are needed to confirm this hypothesis and determine the MIC values of this compound against various MRSA strains.

Inhibition of Bacterial Virulence Factors (e.g., Type III Secretion System)

A promising strategy in antimicrobial research is to target bacterial virulence factors rather than bacterial viability, which may reduce the selective pressure for the development of resistance. escholarship.org The type III secretion system (T3SS) is a sophisticated virulence factor used by many Gram-negative pathogens to inject effector proteins into host cells, thereby subverting host cellular functions. mdpi.comnih.govnih.gov

Cinnamic acid and its derivatives have been identified as potential inhibitors of the T3SS. nih.gov While direct evidence for the inhibition of T3SS by this compound is not yet available, the structural similarity to other known cinnamate-based inhibitors suggests it could be a candidate for investigation. The inhibition of the T3SS would render pathogenic bacteria less capable of causing disease, allowing the host's immune system to clear the infection more effectively.

Proposed Mechanisms Involving Microbial Cell Wall Synthesis

The bacterial cell wall, particularly the peptidoglycan layer, is a crucial structure for maintaining cell integrity and is a well-established target for many antibiotics. researchgate.net While the primary antibacterial mechanism of many cinnamic acid derivatives is often associated with membrane disruption, interference with cell wall synthesis is another potential mode of action.

There is currently no direct evidence to suggest that this compound specifically inhibits microbial cell wall synthesis. The mechanisms of action for this particular compound are still an active area of research.

Enzyme Inhibition Studies

Inhibition of Enzymes in Flavonoid and Phenolic Compound Biosynthesis

Flavonoids and other phenolic compounds are a diverse group of plant secondary metabolites with a wide range of biological activities. Their biosynthesis begins with the phenylpropanoid pathway, in which the enzyme phenylalanine ammonia-lyase (PAL) plays a key role by converting L-phenylalanine to trans-cinnamic acid. ias.ac.inwikipedia.org